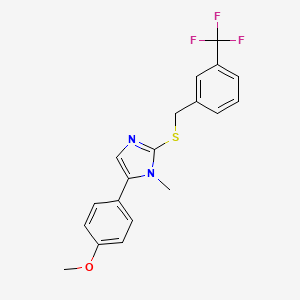

5-(4-methoxyphenyl)-1-methyl-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

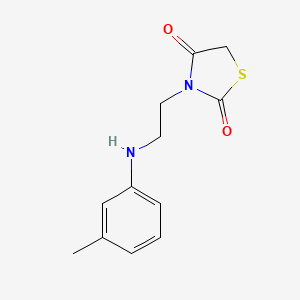

5-(4-methoxyphenyl)-1-methyl-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazole is a chemical compound that has been the subject of significant scientific research in recent years. This compound is a potent inhibitor of a specific protein kinase that is involved in the regulation of various cellular processes.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Fluorinated compounds play a pivotal role in drug discovery due to their unique properties. The trifluoromethyl group in this imidazole derivative enhances metabolic stability, lipophilicity, and binding affinity. Researchers have explored its potential as a scaffold for designing novel drugs targeting various diseases, such as viral infections, cancer, and neurological disorders .

Antifungal Agents

The thioether linkage in this compound suggests potential antifungal activity. Researchers have investigated its efficacy against fungal pathogens, including Candida species and Aspergillus. By understanding its mode of action and optimizing its structure, scientists aim to develop effective antifungal drugs .

Agrochemicals

Fluorinated compounds find applications in agriculture. This imidazole derivative could serve as a building block for designing new fungicides or herbicides. Its trifluoromethyl moiety may enhance bioavailability and potency, contributing to crop protection .

Materials Science

Fluorine-containing compounds often exhibit unique material properties. Researchers explore their use in coatings, polymers, and electronic materials. This imidazole derivative might find applications in creating functional materials with improved performance .

Catalysis

The trifluoromethyl group can influence reaction pathways and enhance catalytic activity. Scientists investigate its potential as a ligand or catalyst in organic transformations. By incorporating this compound into catalytic systems, they aim to develop efficient and selective processes .

Bioconjugation and Imaging

Fluorinated compounds are valuable tools in bioconjugation and imaging studies. Researchers can introduce this imidazole derivative into biomolecules (e.g., proteins, peptides) for targeted imaging or drug delivery. Its trifluoromethyl group allows for non-invasive imaging using positron emission tomography (PET) or magnetic resonance imaging (MRI) .

These applications highlight the versatility and potential impact of 5-(4-methoxyphenyl)-1-methyl-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazole in scientific research. Further investigations and optimization will unlock its full potential across these diverse fields. 🌟

Chen, D., Huang, L., Liang, M., Chen, X., Cao, D., Xiao, P., Ni, C., & Hu, J. (2024). 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6. Molecules, 29(12), 2905. DOI: 10.3390/molecules29122905

Mechanism of Action

Target of Action

The primary target of this compound is the cyclooxygenase (COX) enzymes, specifically COX-2 . COX enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins and other eicosanoids, which are key mediators of inflammation and pain.

Mode of Action

The compound interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, the compound prevents the formation of prostaglandins from arachidonic acid . This results in a decrease in the inflammatory response and associated pain.

Result of Action

The inhibition of COX-2 and the subsequent reduction in prostaglandin production result in decreased inflammation and pain . This makes the compound potentially useful in the treatment of conditions characterized by inflammation and pain, such as arthritis.

properties

IUPAC Name |

5-(4-methoxyphenyl)-1-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2OS/c1-24-17(14-6-8-16(25-2)9-7-14)11-23-18(24)26-12-13-4-3-5-15(10-13)19(20,21)22/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSCDRGXFWJIKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-methoxyphenyl)-1-methyl-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

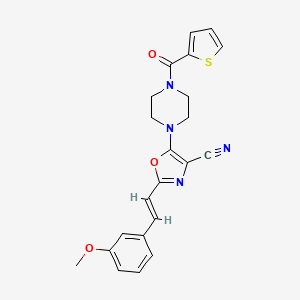

![[4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-chlorobenzoate](/img/structure/B2805528.png)

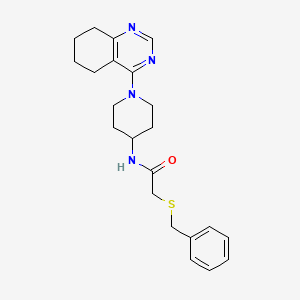

![6-[4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2805531.png)

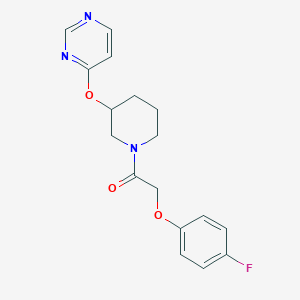

![2-(Benzo[d]thiazol-2-yl)-1-(2,4-dihydroxy-5-propylphenyl)ethanone](/img/structure/B2805536.png)

![2,2-Dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B2805537.png)